N-(3-(4-(dimethylamino)phenyl)propyl)-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(4-(dimethylamino)phenyl)propyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. This compound is characterized by the presence of a chromene core, a dimethylamino group, and a carboxamide moiety. Chromene derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(4-(dimethylamino)phenyl)propyl)-2-oxo-2H-chromene-3-carboxamide typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of 4-(dimethylamino)benzaldehyde and 3-(2-oxo-2H-chromen-3-yl)propanoic acid.
Condensation Reaction: The aldehyde group of 4-(dimethylamino)benzaldehyde reacts with the carboxylic acid group of 3-(2-oxo-2H-chromen-3-yl)propanoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form an intermediate.
Amidation: The intermediate undergoes amidation with ammonia or an amine to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
N-(3-(4-(dimethylamino)phenyl)propyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3-(4-(dimethylamino)phenyl)propyl)-2-oxo-2H-chromene-3-carboxamide has been investigated for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential as a fluorescent probe for studying biological systems due to its chromene core.
Medicine: Preliminary studies suggest that it may have anti-inflammatory, anticancer, and antimicrobial properties, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific optical or electronic properties.
Mechanism of Action
The mechanism by which N-(3-(4-(dimethylamino)phenyl)propyl)-2-oxo-2H-chromene-3-carboxamide exerts its effects involves interaction with various molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological pathways.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(4-(dimethylamino)phenyl)propyl)-2-oxo-2H-chromene-3-carboxylate
- N-(3-(4-(dimethylamino)phenyl)propyl)-2-oxo-2H-chromene-3-carboxylamide
Uniqueness
Compared to similar compounds, N-(3-(4-(dimethylamino)phenyl)propyl)-2-oxo-2H-chromene-3-carboxamide is unique due to its specific substitution pattern and the presence of both a dimethylamino group and a carboxamide moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
N-[3-[4-(dimethylamino)phenyl]propyl]-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-23(2)17-11-9-15(10-12-17)6-5-13-22-20(24)18-14-16-7-3-4-8-19(16)26-21(18)25/h3-4,7-12,14H,5-6,13H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEIDFRWEOGHSBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCCNC(=O)C2=CC3=CC=CC=C3OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.